molecular formula C24H24ClN7 B14790559 3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride

3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride

Cat. No.: B14790559
M. Wt: 445.9 g/mol
InChI Key: MHGOLTOQVHYGQL-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, hydrochloride: is a heterocyclic compound that has gained significant attention due to its diverse biological activities and potential therapeutic applications. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its broad spectrum of bioactivities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chloropyridine with an appropriate amine, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, some derivatives act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . By inhibiting these kinases, the compounds can interfere with the proliferation of cancer cells .

Properties

Molecular Formula

C24H24ClN7

Molecular Weight

445.9 g/mol

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine;hydrochloride

InChI

InChI=1S/C24H23N7.ClH/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3,(H,27,28,29,30);1H

InChI Key

MHGOLTOQVHYGQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2.Cl

Origin of Product

United States

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